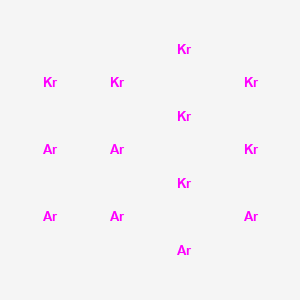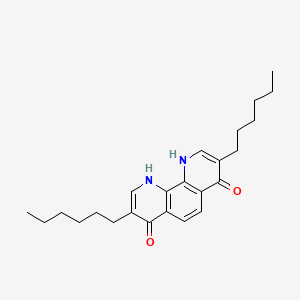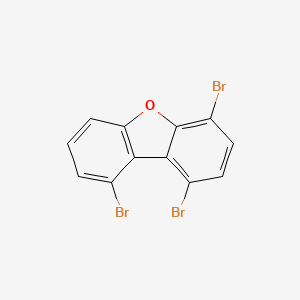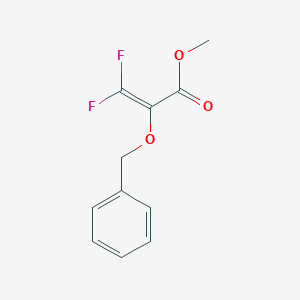
Argon--krypton (6/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon–krypton (6/7) is a binary mixture of the noble gases argon and krypton, with a molar ratio of 6:7. Noble gases are known for their chemical inertness due to their filled valence electron shells, which make them highly stable and unreactive under standard conditions. This mixture is of particular interest in various scientific and industrial applications due to the unique properties of its constituent gases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of argon–krypton (6/7) typically involves the separation and purification of argon and krypton from atmospheric air. This is achieved through cryogenic distillation, a process that relies on the different boiling points of the gases to separate them. The purified gases are then mixed in the desired molar ratio under controlled conditions.
Industrial Production Methods: In industrial settings, argon and krypton are often produced as byproducts of the separation of oxygen and nitrogen from air. The air is first liquefied, and then fractional distillation is used to separate the components based on their boiling points. Argon is separated at approximately -186°C, while krypton is separated at around -153°C. The gases are then combined in the specified ratio to produce argon–krypton (6/7).
Chemical Reactions Analysis
Types of Reactions: Noble gases, including argon and krypton, are generally chemically inert and do not readily undergo chemical reactions. under certain extreme conditions, such as high pressure or the presence of highly reactive species, they can form compounds.
Common Reagents and Conditions: The formation of compounds involving argon and krypton typically requires the presence of highly electronegative elements like fluorine. For example, krypton can form krypton difluoride (KrF2) under specific conditions involving high pressure and the presence of fluorine gas.
Major Products Formed: The major products formed from reactions involving argon and krypton are typically limited to a few compounds, such as krypton difluoride. Argon, being more inert than krypton, has fewer known compounds.
Scientific Research Applications
Chemistry: In chemistry, argon–krypton (6/7) is used in gas chromatography as a carrier gas due to its inertness and ability to provide a stable environment for the separation of chemical compounds.
Biology and Medicine: In the field of medicine, krypton is used in certain types of imaging and diagnostic procedures. Argon, on the other hand, is used in cryosurgery and as an inert atmosphere for the preservation of biological samples.
Industry: Industrially, argon–krypton (6/7) is used in lighting, particularly in high-performance light bulbs and lasers. The mixture provides a stable and efficient medium for the production of light and laser beams.
Mechanism of Action
The mechanism by which argon–krypton (6/7) exerts its effects is primarily physical rather than chemical. The inert nature of the gases means they do not readily participate in chemical reactions. Instead, their effects are due to their physical properties, such as their ability to provide an inert atmosphere, their thermal conductivity, and their refractive index.
Comparison with Similar Compounds
Similar Compounds: Other noble gas mixtures, such as argon–xenon or krypton–xenon, share similar properties with argon–krypton (6/7). These mixtures are also chemically inert and are used in similar applications, such as lighting and gas chromatography.
Uniqueness: The uniqueness of argon–krypton (6/7) lies in its specific ratio and the combined properties of argon and krypton. This mixture offers a balance of the lower cost and higher availability of argon with the higher performance characteristics of krypton, making it suitable for specialized applications where both cost and performance are important considerations.
Properties
CAS No. |
184914-33-8 |
|---|---|
Molecular Formula |
Ar6Kr7 |
Molecular Weight |
826 g/mol |
IUPAC Name |
argon;krypton |
InChI |
InChI=1S/6Ar.7Kr |
InChI Key |
FGNKVXDUKSBNML-UHFFFAOYSA-N |
Canonical SMILES |
[Ar].[Ar].[Ar].[Ar].[Ar].[Ar].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)
![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)


![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)


